6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid
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Overview
Description
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid is a complex organic compound that features a pyrimidine ring linked to a naphthoic acid moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a naphthoic acid derivative under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine derivatives.
Naphthoic Acid Derivatives: Compounds such as 1-naphthoic acid derivatives.
Uniqueness
What sets 6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid apart is its unique combination of a pyrimidine ring and a naphthoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not commonly found in other similar compounds.
Properties
CAS No. |
890129-91-6 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
6-[6-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-17-14-8-15(19-9-18-14)22-11-5-6-12-10(7-11)3-2-4-13(12)16(20)21/h2-9H,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
HDXUWEVOMIQJMM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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